2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
Description
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline (C19H23ClNO4, MW: 361.8) is a quinoline derivative characterized by a chloro group at position 2, an ethyl group at position 6, and a vinyl diethoxycarbonyl moiety at position 3 . This compound is notable for its lipophilicity (XLogP3 = 5) and structural complexity (complexity index = 502), which arise from the conjugated vinyl ester system and bulky substituents . Its synthesis likely involves condensation reactions, such as Claisen-Schmidt or Vilsmeier-Haack pathways, similar to methods reported for related quinolines .
Properties
CAS No. |
1031928-61-6 |
|---|---|
Molecular Formula |
C19H20ClNO4 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-6-ethylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO4/c1-4-12-7-8-16-13(9-12)10-14(17(20)21-16)11-15(18(22)24-5-2)19(23)25-6-3/h7-11H,4-6H2,1-3H3 |
InChI Key |
JSXFEJFZPCOCHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinoline Core
The initial step involves synthesizing the quinoline nucleus, which can be achieved via the Skraup synthesis or Doebner–Miller reaction :
- Skraup synthesis : Condensation of aniline derivatives with glycerol and oxidizing agents (e.g., arsenic acid or nitrobenzene) under acidic conditions to form quinoline derivatives.
- Doebner–Miller reaction : Condensation of an aniline derivative with a ketone or aldehyde in the presence of polyphosphoric acid (PPA), leading to quinoline formation.
Introduction of the Ethyl Group at Position 6
The ethyl substitution at the 6-position can be achieved via electrophilic aromatic substitution using ethylating agents such as ethyl halides (e.g., ethyl chloride) in the presence of Lewis acids like aluminum chloride (AlCl₃).
Chlorination at Position 2
Selective chlorination at the 2-position of the quinoline ring is performed using chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). These reagents facilitate electrophilic substitution at the desired position with controlled regioselectivity.
Synthesis of the Vinyl Diethoxycarbonyl Group at Position 3
The key feature of the compound—the vinyl group bearing diethoxycarbonyl—is introduced via Knoevenagel condensation :
- Reacting a suitable aldehyde (e.g., ethyl diethoxycarbonylacetaldehyde) with the quinoline derivative under basic conditions (e.g., piperidine or pyridine as base) to form the vinyl linkage at position 3.
Alternatively, Stille or Wittig reactions can be employed:
- Wittig reaction : Using a phosphonium ylide derived from diethoxycarbonyl-substituted reagents to couple with a quinoline aldehyde precursor.
- Stille coupling : Palladium-catalyzed cross-coupling of a vinyl stannane with a halogenated quinoline derivative.
Final Purification and Characterization
The synthesized compound is purified by recrystallization or chromatography, followed by characterization using IR, NMR, and mass spectrometry to confirm the structure.
Representative Reaction Scheme
| Step | Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Quinoline core synthesis | Aniline + glycerol + oxidant | Formation of quinoline nucleus |
| 2 | Ethyl substitution | Ethyl chloride + AlCl₃ | Introduction of ethyl group at C-6 |
| 3 | Chlorination | POCl₃ or SO₂Cl₂ | Chlorination at C-2 |
| 4 | Vinyl group introduction | Knoevenagel condensation or Wittig reaction | Attachment of diethoxycarbonyl-vinyl group at C-3 |
| 5 | Purification | Recrystallization | Isolation of pure compound |
Data Table: Summary of Key Reagents and Conditions
| Reaction Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Quinoline core synthesis | Aniline, glycerol, oxidant | Acidic, reflux | Form heterocyclic core |
| Ethyl substitution | Ethyl chloride, AlCl₃ | Reflux, anhydrous | Ethyl group at position 6 |
| Chlorination | POCl₃ | Reflux, inert atmosphere | Chlorination at position 2 |
| Vinyl group formation | Ethyl diethoxycarbonylacetaldehyde, base | Room temperature to reflux | Vinyl diester addition at position 3 |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced amines, and substituted quinoline compounds.
Scientific Research Applications
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Position and Type of Substituents
- 2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline (C19H23ClNO4): Differs by having methyl groups at positions 6 and 8 instead of ethyl at position 5.
- 6-Chloro-3-ethoxycarbonyl-2-methyl-4-phenylquinoline (C19H16ClNO2): Features a phenyl group at position 4 and a methyl group at position 2, which may enhance π-π interactions in crystal packing .
Functional Group Comparisons
- Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate: Contains a bis-quinoline system connected via a methoxy bridge, enabling extended conjugation and redox activity .
- 2-Chloro-3-ethyl-6-methylquinoline (C12H12ClN): Lacks the vinyl diethoxycarbonyl group, resulting in lower molecular weight (MW: 205.68) and reduced steric hindrance .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline?
- Methodological Answer : The synthesis typically involves a Vilsmeier-Haack-type reaction or nucleophilic substitution. For example, refluxing in THF with KOtBu as a base (343 K, 1 hour) facilitates coupling between ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate and substituted chloromethylquinolines. Reaction progress is monitored via TLC, followed by recrystallization from chloroform or acetone to obtain pure crystals . Key parameters include solvent choice (DMF/THF), stoichiometric ratios, and temperature control to minimize side reactions.
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. For instance, SC-XRD data reveal planar quinoline rings with dihedral angles (e.g., 4.17° between two quinoline systems) and intramolecular interactions (C–H⋯O/N). Weak π–π stacking (3.7–3.8 Å) and C–H⋯π interactions stabilize the crystal lattice, which can be visualized using software like Mercury . Additional characterization includes NMR (¹H/¹³C), IR for functional groups, and mass spectrometry for molecular weight confirmation.
Q. What are the common impurities or byproducts during synthesis?
- Methodological Answer : Byproducts often arise from incomplete substitution (e.g., residual chloro groups) or hydrolysis of ethoxycarbonyl groups. HPLC or GC-MS can identify impurities. For example, ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate intermediates may persist if coupling efficiency is suboptimal. Recrystallization in acetone reduces such impurities .
Advanced Research Questions
Q. How do substituents (e.g., ethyl, diethoxycarbonyl) influence the compound’s electronic properties?
- Methodological Answer : Computational studies (DFT) reveal that electron-withdrawing groups like diethoxycarbonyl stabilize the vinylquinoline system via conjugation, reducing HOMO-LUMO gaps. Substituent effects are quantified using Mulliken charges or electrostatic potential maps. For example, the ethyl group at C6 enhances steric bulk but minimally impacts electronic distribution compared to halogens .
Q. What mechanisms underlie the compound’s antimicrobial activity?
- Methodological Answer : Bioactivity assays (e.g., MIC against S. aureus or E. coli) suggest membrane disruption or enzyme inhibition. Structural analogs with 2-chloro-3-carbaldehyde moieties show enhanced activity due to electrophilic reactivity, targeting bacterial thioredoxin reductase. Comparative studies with 6-methoxy or 7,8-dimethyl derivatives highlight substituent-dependent efficacy .
Q. How can reaction kinetics be optimized for scalable synthesis?
- Methodological Answer : Pseudo-first-order kinetics studies in THF/DMF mixtures reveal rate dependence on base concentration (KOtBu). Activation energy (Ea) calculations via Arrhenius plots guide temperature optimization. For instance, reducing reflux time from 1 hour to 45 minutes at 353 K maintains yield (>85%) while minimizing thermal degradation .
Q. What intermolecular interactions dominate in the solid-state structure?
- Methodological Answer : SC-XRD data analysis identifies weak C–H⋯O/N hydrogen bonds (2.5–2.8 Å) and π–π interactions (3.7–3.8 Å). Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯H: 45%, H⋯O: 20%). These interactions guide co-crystal engineering for enhanced solubility or stability .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
